molecular formula C16H16FNO2 B4770588 N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B4770588
M. Wt: 273.30 g/mol
InChI Key: ZLDYJIOQGYRVJB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a fluorophenoxy group through an acetamide linkage. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and 2-fluorophenol as the primary starting materials.

    Formation of Intermediate: The 4-ethylphenylamine is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(4-ethylphenyl)chloroacetamide is then subjected to nucleophilic substitution with 2-fluorophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining reaction temperatures within a specific range (e.g., 0-50°C) to ensure optimal yields.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in appropriate solvents.

Major Products Formed:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-2-(2-fluorophenoxy)acetamide: Differing by the presence of a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-(2-chlorophenoxy)acetamide: Differing by the presence of a chlorine atom instead of a fluorine atom.

    N-(4-ethylphenyl)-2-(2-bromophenoxy)acetamide: Differing by the presence of a bromine atom instead of a fluorine atom.

Uniqueness: The unique combination of the ethyl group and the fluorophenoxy moiety in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-12-7-9-13(10-8-12)18-16(19)11-20-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDYJIOQGYRVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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